REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](=[O:6])[CH3:5].N1C=CC=CC=1.[S:15](Cl)([CH3:18])(=[O:17])=[O:16]>C(Cl)Cl>[CH3:7][C:3]([CH3:8])([C:4](=[O:6])[CH3:5])[CH2:2][O:1][S:15]([CH3:18])(=[O:17])=[O:16]
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
OCC(C(C)=O)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
49.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed two times with DCM
|
Type
|
WASH
|
Details
|
The filtrate was washed with 1 M HCl
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted two times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined filtrates were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(COS(=O)(=O)C)(C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |